molecular formula C5H3BrF3NO B15331145 4-(Bromomethyl)-3-(trifluoromethyl)isoxazole CAS No. 493019-56-0

4-(Bromomethyl)-3-(trifluoromethyl)isoxazole

Cat. No.: B15331145
CAS No.: 493019-56-0
M. Wt: 229.98 g/mol
InChI Key: UUQPRFQJRNBGLD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(trifluoromethyl)isoxazole is a chemical compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to an isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)isoxazole typically involves the reaction of 3-(trifluoromethyl)isoxazole with a brominating agent. One common method is the bromination of 3-(trifluoromethyl)isoxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-3-(trifluoromethyl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the trifluoromethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(trifluoromethyl)isoxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromomethyl group can act as a reactive site for further chemical modifications or interactions with biomolecules.

Comparison with Similar Compounds

4-(Bromomethyl)-3-(trifluoromethyl)isoxazole can be compared with other trifluoromethylated isoxazoles and bromomethylated heterocycles:

    Similar Compounds: 3-(Trifluoromethyl)isoxazole, 4-(Bromomethyl)isoxazole, 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole.

    Uniqueness: The presence of both bromomethyl and trifluoromethyl groups in the same molecule imparts unique reactivity and properties, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

493019-56-0

Molecular Formula

C5H3BrF3NO

Molecular Weight

229.98 g/mol

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C5H3BrF3NO/c6-1-3-2-11-10-4(3)5(7,8)9/h2H,1H2

InChI Key

UUQPRFQJRNBGLD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)C(F)(F)F)CBr

Origin of Product

United States

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